Cas no 86604-74-2 (2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride)

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride structure
86604-74-2 structure
Product Name:2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
N.o CAS:86604-74-2
MF:C8H11Cl2NO
MW:208.085040330887
MDL:MFCD03425333
CID:661257
PubChem ID:11513982
Update Time:2025-05-28

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1:1)
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI)
    • 2-Chloromethyl-4-methoxy-3-methylpyridine HCl
    • 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride (1:1); Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI); 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • EN300-7867135
    • 2-(chloromethyl)-4-methoxy-3-methylpyridinehydrochloride
    • AKOS015846369
    • 2-chloromethyl-4-methoxy 3-methylpyridine hydrochloride
    • DTXSID40924812
    • CS-0456656
    • DS-14920
    • DB-049944
    • WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Ilaprazole Impurity HCl
    • 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride salt
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
    • Ilaprazole Intermediates
    • MFCD03425333
    • SCHEMBL2111356
    • Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • Rabeprazole impurity 21
    • AC-5165
    • 86604-74-2
    • MDL: MFCD03425333
    • Inchi: 1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
    • Chave InChI: WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • SMILES: Cl.ClCC1C(C)=C(OC)C=CN=1

Propriedades Computadas

  • Massa Exacta: 207.0217694g/mol
  • Massa monoisotópica: 207.0217694g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 121
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 22.1Ų

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H319
  • Declaração de Advertência: P305+P351+P338
  • Condição de armazenamento:Inert atmosphere,2-8°C

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2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referência
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referência
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
5.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referência
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referência
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Método de produção 5

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 6

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referência
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referência
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referência
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Método de produção 10

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referência
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 11

Condições de reacção
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referência
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referência
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
4.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referência
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Método de produção 14

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referência
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 15

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referência
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Raw materials

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Preparation Products

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
Número da Ordem:sfd5073
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Número da Ordem:A863114
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:39
Preço ($):360.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
sfd5073
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
A863114
Pureza:99%
Quantidade:5g
Preço ($):360.0
E- mail